N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride
Description
N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride (CAS: 1858241-37-8) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an aminomethyl group at the 5-position and a benzamide moiety at the 3-position. Its molecular formula is C₁₀H₁₂ClN₅O, with a molecular weight of 261.7 g/mol. The compound is commercially available with a purity of 95% (Enamine Ltd., Catalog No. QY-2569) and is utilized in pharmaceutical research, though its specific biological targets remain under investigation .
Properties
IUPAC Name |
N-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O.ClH/c11-6-8-12-10(15-14-8)13-9(16)7-4-2-1-3-5-7;/h1-5H,6,11H2,(H2,12,13,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIACAPHFGTSHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NNC(=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Condensation and Cyclization
This traditional approach involves initial formation of a benzamide intermediate, which then undergoes heterocyclization to form the triazole ring.
- Step 1: Condensation of benzoic acids with amines to form benzamide derivatives.
- Step 2: Cyclization of the benzamide with hydrazine derivatives or azides under reflux or microwave irradiation to generate the 1,2,4-triazole ring.
- The condensation often employs activating agents like phosphorus oxychloride or polyphosphoric acid to facilitate amide formation.
- Microwave-assisted cyclization enhances reaction rates and yields, reducing reaction times from hours to minutes.
Synthesis via Hydrazide Intermediates
This method utilizes hydrazide intermediates as precursors to the 1,2,4-triazole ring.
- Step 1: Synthesis of hydrazides from benzoic acids using hydrazine hydrate.
- Step 2: Cyclization of hydrazides with acyl chlorides or isothiocyanates under reflux or microwave conditions to form the triazole ring.
- Microwave irradiation significantly improves the efficiency of ring closure.
- The reaction conditions (temperature, solvent, catalyst) are critical for high selectivity and yield.
Use of 1,2,4-Triazole Precursors
Pre-formed 1,2,4-triazole derivatives can be coupled with benzoyl chlorides or acids to form the final compound.
- Activation of benzoic acids to acyl chlorides.
- Coupling with 1,2,4-triazole derivatives under basic conditions.
- Final salt formation with hydrochloric acid to produce the hydrochloride salt.
- The coupling reactions often employ organic solvents like dichloromethane or acetonitrile.
- Acidic work-up and salt formation stabilize the final product and improve water solubility.
Notable Research and Data Tables
| Method | Starting Materials | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|
| Condensation + Cyclization | Benzoic acid, amines, hydrazine hydrate | Microwave or reflux, acids or bases | 65-85% | Rapid, high-yield, scalable |
| Hydrazide Intermediate | Benzoic acid, hydrazine hydrate | Reflux, microwave, acyl chlorides | 60-80% | Suitable for diverse substitutions |
| Coupling with Triazole Derivatives | 1,2,4-Triazole, benzoyl chlorides | Organic solvents, base catalysis | 70-90% | Produces high purity salts |
Notes on Reaction Optimization and Purification
- Temperature Control: Precise temperature regulation (often between 80-120°C) is essential for optimal cyclization.
- Microwave Assistance: Accelerates reaction times and improves yields, especially for ring closure steps.
- Solvent Choice: Polar aprotic solvents such as acetonitrile, ethanol, or DMF are preferred.
- Purification: Recrystallization from ethanol or water, chromatography, or filtration of precipitates ensures high purity.
- Salt Formation: Final treatment with hydrochloric acid converts free base to hydrochloride, enhancing solubility.
Chemical Reactions Analysis
Types of Reactions
N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenated compounds or alkylating agents in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide derivatives as inhibitors of filovirus entry, specifically targeting Ebola and Marburg viruses. Research indicated that several compounds derived from this structure displayed superior inhibitory effects against these viruses. For instance, compounds such as 20 , 23 , 32 , and 35 demonstrated significant antiviral activity and metabolic stability in plasma and liver microsomes, making them promising candidates for further development as therapeutic agents against filoviral infections .
Central Nervous System Activity
The compound has shown notable central nervous system (CNS) activity. A series of amino acid amide derivatives related to N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide were synthesized and evaluated for their pharmacological properties. One particular derivative exhibited CNS activity comparable to triazolam, with an effective dose (ED50) of 0.58 mg/kg in mice during behavioral tests . This suggests potential applications in treating anxiety disorders or other CNS-related conditions.
Cancer Therapy
N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride has also been explored for its anticancer properties. Benzamide derivatives have been synthesized and evaluated as RET kinase inhibitors, which are crucial in cancer therapy due to their role in cell proliferation and survival. Compounds containing this triazole structure have shown moderate to high potency in inhibiting RET kinase activity in both molecular and cellular assays . These findings indicate that further optimization could lead to effective cancer therapeutics.
Synthesis and Structural Optimization
The synthesis of this compound involves various chemical reactions that allow for the modification of its structure to enhance biological activity. The compound can be derived from triazolylbenzophenone through condensation reactions with N-protected amino acids . Structural optimization is key to improving its efficacy and selectivity against target enzymes or receptors.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: The compound can act as a ligand, binding to receptors and modulating their activity.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Triazole Derivatives
The 1,2,4-triazole scaffold is a common pharmacophore in medicinal chemistry. Key analogs and their structural differences are summarized below:
Table 1: Structural Comparison of Triazole-Based Benzamide Derivatives
Key Observations :
- Aminomethyl vs. Aminoethyl: The target compound’s aminomethyl group (CH₂NH₂) may confer higher solubility compared to the 2-aminoethyl (CH₂CH₂NH₂) analog due to reduced hydrophobicity .
- Benzamide vs.
- Sulfonyl-Piperidine Complex : The sulfonyl-piperidine substituent in the C₂₃H₂₇N₅O₃S derivative adds steric bulk and polarity, which could influence membrane permeability or receptor binding .
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physicochemical Comparisons
Key Insights :
- Triazole vs. Thiazole Cores : The thiazole-based analog () exhibits higher LogP (2.8 vs. 1.2) due to its chloro and fluorine substituents, suggesting reduced aqueous solubility but enhanced lipid membrane penetration. Its activity against PFOR highlights how ring substitution (thiazole vs. triazole) dictates target specificity .
- TRPM8 Modulation : While the target compound’s activity is unconfirmed, structurally related TRPM8 antagonists like AMTB hydrate () feature bulkier substituents (e.g., thienylmethyl groups), implying that steric effects are critical for channel interaction .
Biological Activity
N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C10H12ClN5O and a molecular weight of approximately 253.69 g/mol. The compound features a triazole ring and a benzamide moiety, which are essential for its biological interactions. The presence of the aminomethyl group enhances its reactivity and biological activity.
Biological Activities
The compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties. Its structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in cancer progression. For instance, it shows promise as an inhibitor of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression and cancer cell proliferation .
- Antitumor Effects : Case studies have demonstrated that compounds similar to this compound exhibit significant antitumor effects in vitro. For example, related benzamide derivatives have shown inhibitory effects on solid tumor cells with IC50 values indicating potent activity .
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Biological Targets : The triazole ring can form hydrogen bonds with various biological molecules, influencing their activity. This interaction is crucial for modulating enzyme functions and protein-ligand interactions .
- Inhibition of Key Pathways : By inhibiting specific enzymes such as HDACs or kinases involved in cancer pathways, the compound can disrupt cellular processes that lead to tumor growth and survival .
Synthesis Methods
The synthesis of this compound typically involves:
- Condensation Reactions : One common method is the condensation of benzoic acids with amines under specific conditions. For instance, ultrasonic irradiation techniques have been employed to enhance reaction efficiency and yield.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Notable Features |
|---|---|---|
| N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride | C11H14ClN5O | Contains an aminoethyl group; potential for different biological activities. |
| 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride | C11H12ClN5O | Features an oxadiazole ring; known for distinct antimicrobial properties. |
| N-(5-amino-4H-1,2,4-triazol-3-yl)benzenesulfonamide | C8H9N5O2S | Contains a sulfonamide group; utilized in proteomics research. |
This table highlights how variations in substituents can lead to diverse biological activities and applications.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of compounds related to this compound:
- Ebola Virus Inhibition : Research indicated that certain benzamide derivatives demonstrated significant antiviral activity against Ebola and Marburg viruses. Compounds were evaluated for their metabolic stability and effectiveness in inhibiting viral entry into host cells .
- Cancer Therapeutics : Investigations into the antitumor properties of benzamide derivatives revealed promising results in inhibiting cancer cell proliferation across various cancer types. These findings suggest potential applications in developing targeted cancer therapies .
Q & A
Q. What synthetic methodologies are optimized for preparing N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride?
The compound is typically synthesized via reflux reactions of substituted triazole precursors with benzaldehyde derivatives under acidic conditions. For example, 4-amino-triazole derivatives can react with substituted benzaldehydes in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Purification often involves recrystallization from methanol or ethanol-DMF mixtures, as described for analogous triazole-based benzamides . Key parameters include stoichiometric control of reagents (e.g., equimolar benzoyl chloride additions) and TLC monitoring to confirm reaction completion .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray crystallography resolves the triazole-benzamide backbone conformation and hydrogen-bonding networks (e.g., N–H⋯N interactions forming centrosymmetric dimers) .
- FT-IR identifies functional groups like the amide C=O stretch (~1650 cm⁻¹) and NH₂ bending modes.
- NMR (¹H/¹³C) confirms substitution patterns, such as methylene protons in the aminomethyl group (~δ 4.2 ppm) and aromatic protons in the benzamide ring .
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, essential for purity assessment .
Q. How can researchers assess the compound's biological activity in preliminary assays?
- Antimicrobial screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi, comparing inhibition zones to known benzamide derivatives .
- Antioxidant activity : Employ DPPH radical scavenging assays, with IC₅₀ values calculated against standards like ascorbic acid .
- Enzyme inhibition : Test against targets like PFOR (pyruvate:ferredoxin oxidoreductase) using spectrophotometric methods, given the amide group’s role in enzyme interaction .
Q. What safety protocols are recommended for handling this compound in the lab?
- Hazard analysis : Conduct a pre-experiment risk assessment, focusing on irritancy (skin/eyes) and respiratory hazards due to fine particulate matter .
- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents.
- Spill management : Use neutralizers (e.g., sodium bicarbonate for acid spills) and PPE (gloves, goggles) during cleanup .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Substituent variation : Replace the benzamide’s phenyl ring with electron-withdrawing (e.g., -NO₂, -CF₃) or donating (-OCH₃) groups to modulate electronic effects on receptor binding .
- Triazole modifications : Introduce sulfanyl or cycloalkyl groups at the triazole’s 4-position to enhance lipophilicity and metabolic stability, as seen in analogues with improved neuroprotective profiles .
- Quantitative SAR (QSAR) : Use computational tools (e.g., MOE, Schrödinger) to correlate logP, polar surface area, and IC₅₀ values .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Dose-response reevaluation : Confirm activity thresholds using gradient concentrations (e.g., 1–100 µM) to identify non-linear effects.
- Assay standardization : Control variables like solvent (DMSO vs. ethanol), pH, and cell line viability (e.g., HepG2 vs. HEK293) to minimize variability .
- Meta-analysis : Compare data with structurally similar compounds (e.g., ethyl 2-((4-amino-5-pyridinyl-triazol-3-yl)thio)acetate) to identify conserved bioactivity trends .
Q. How can computational modeling predict binding modes with therapeutic targets?
- Molecular docking : Use AutoDock Vina or Glide to dock the compound into active sites (e.g., PFOR’s amide-binding pocket), prioritizing poses with hydrogen bonds to catalytic residues .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics .
- Pharmacophore mapping : Identify critical features (e.g., triazole NH for hydrogen bonding, benzamide aromaticity for π-π stacking) using tools like Phase .
Q. What analytical methods address purity challenges in scaled-up synthesis?
- HPLC-DAD/MS : Use a C18 column (5 µm, 250 × 4.6 mm) with a water-acetonitrile gradient (0.1% formic acid) to separate and quantify impurities (<0.5% threshold) .
- Elemental analysis : Verify C, H, N content (±0.3% theoretical) to confirm stoichiometric integrity.
- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) to identify hydrolysis-prone sites (e.g., amide bond) .
Q. How do solvent and catalyst choices influence reaction yields in triazole-benzamide coupling?
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the triazole’s amino group, while ethanol minimizes side reactions .
- Catalysts : Pyridine or triethylamine (2–5 eq.) scavenge HCl during benzoyl chloride coupling, improving yields from ~60% to >85% .
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining >90% yield, as demonstrated for analogous triazoles .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Pharmacokinetics : Administer intravenously (1–10 mg/kg) in Sprague-Dawley rats, measuring plasma concentration via LC-MS/MS to calculate AUC, t₁/₂, and bioavailability .
- Acute toxicity : Conduct OECD 423 tests, monitoring mortality and organ histopathology at 300–2000 mg/kg doses.
- Metabolite profiling : Use UPLC-QTOF-MS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) in liver microsomes .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
